molecular formula C20H26N4O B2530462 N-[4,6-Dimethyl-2-(pyrrolidin-1-YL)pyrimidin-5-YL]-2-phenylbutanamide CAS No. 1448052-71-8

N-[4,6-Dimethyl-2-(pyrrolidin-1-YL)pyrimidin-5-YL]-2-phenylbutanamide

Cat. No.: B2530462
CAS No.: 1448052-71-8
M. Wt: 338.455
InChI Key: NUXJTYSPTFAVNE-UHFFFAOYSA-N
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Description

N-[4,6-Dimethyl-2-(pyrrolidin-1-YL)pyrimidin-5-YL]-2-phenylbutanamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is of significant interest due to its potential pharmacological activities and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4,6-Dimethyl-2-(pyrrolidin-1-YL)pyrimidin-5-YL]-2-phenylbutanamide typically involves the reaction of pyrrolidine with 2-chloropyrimidine, followed by further modifications. One common method involves the reaction of N-(4,4-diethoxybutyl)pyrimidin-2-amine with heteroaromatic C-nucleophiles in the presence of trifluoroacetic acid . The reaction mixture is stirred at room temperature for about 2 hours, and the progress is monitored using thin-layer chromatography .

Industrial Production Methods

Industrial production methods for this compound often rely on large-scale synthesis techniques that involve the use of organometallic catalysts and acyclic precursors. These methods enable the preparation of the compound in a single step through intramolecular cyclization reactions .

Chemical Reactions Analysis

Types of Reactions

N-[4,6-Dimethyl-2-(pyrrolidin-1-YL)pyrimidin-5-YL]-2-phenylbutanamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include trifluoroacetic acid, hydrogen, and various organometallic catalysts. The reactions are typically carried out under controlled conditions, such as room temperature and specific solvent mixtures .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the reaction with sesamol in the presence of trifluoroacetic acid leads to the formation of a pyrimidine derivative containing a pyrimidine moiety .

Scientific Research Applications

N-[4,6-Dimethyl-2-(pyrrolidin-1-YL)pyrimidin-5-YL]-2-phenylbutanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[4,6-Dimethyl-2-(pyrrolidin-1-YL)pyrimidin-5-YL]-2-phenylbutanamide involves its interaction with specific molecular targets and pathways. For example, it acts as an antagonist of the vanilloid receptor 1 and modulates the insulin-like growth factor 1 receptor . These interactions lead to the inhibition of various enzymes and the modulation of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4,6-Dimethyl-2-(pyrrolidin-1-YL)pyrimidin-5-YL]-2-phenylbutanamide is unique due to its specific structure, which includes a phenylbutanamide moiety. This unique structure contributes to its distinct pharmacological activities and its ability to interact with a wide range of molecular targets.

Properties

IUPAC Name

N-(4,6-dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O/c1-4-17(16-10-6-5-7-11-16)19(25)23-18-14(2)21-20(22-15(18)3)24-12-8-9-13-24/h5-7,10-11,17H,4,8-9,12-13H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUXJTYSPTFAVNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=C(N=C(N=C2C)N3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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